N'-[4-[2-[(3-chlorophenyl)methylamino]ethyl]phenyl]thiophene-2-carboximidamide;dihydrochloride
CAS No.:
Cat. No.: VC0004669
Molecular Formula: C20H22Cl3N3S
Molecular Weight: 442.8 g/mol
* For research use only. Not for human or veterinary use.
![N'-[4-[2-[(3-chlorophenyl)methylamino]ethyl]phenyl]thiophene-2-carboximidamide;dihydrochloride -](/images/no_structure.jpg)
Molecular Formula | C20H22Cl3N3S |
---|---|
Molecular Weight | 442.8 g/mol |
IUPAC Name | N'-[4-[2-[(3-chlorophenyl)methylamino]ethyl]phenyl]thiophene-2-carboximidamide;dihydrochloride |
Standard InChI | InChI=1S/C20H20ClN3S.2ClH/c21-17-4-1-3-16(13-17)14-23-11-10-15-6-8-18(9-7-15)24-20(22)19-5-2-12-25-19;;/h1-9,12-13,23H,10-11,14H2,(H2,22,24);2*1H |
Standard InChI Key | SOXBYIKSUDXMIE-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)Cl)CNCCC2=CC=C(C=C2)N=C(C3=CC=CS3)N.Cl.Cl |
Canonical SMILES | C1=CC(=CC(=C1)Cl)CNCCC2=CC=C(C=C2)N=C(C3=CC=CS3)N.Cl.Cl |
Chemical and Structural Characteristics
Molecular Composition
ARL 17477 dihydrochloride has the molecular formula C20H22Cl3N3S and a molecular weight of 442.8 g/mol. The compound’s IUPAC name reflects its intricate structure: N'-[4-[2-[(3-chlorophenyl)methylamino]ethyl]phenyl]thiophene-2-carboximidamide;dihydrochloride. Key structural features include:
-
A thiophene ring (C4H3S) serving as the central heterocyclic scaffold.
-
A carboximidamide group (-C(=NH)-NH2) linked to the thiophene ring.
-
A 3-chlorophenylmethylethylamino side chain providing hydrophobic interactions for target binding.
Table 1: Key Chemical Properties
Property | Value |
---|---|
Molecular Formula | C20H22Cl3N3S |
Molecular Weight | 442.8 g/mol |
CAS Number | 180983-17-9 |
Solubility | Water-soluble (dihydrochloride) |
Selectivity (nNOS vs. eNOS) | 17-fold |
Synthesis and Optimization
Synthetic routes for ARL 17477 dihydrochloride involve multi-step organic reactions:
-
Thiophene-2-carboximidamide Formation: Thiophene-2-carbonitrile undergoes sequential reactions with ammonia and hydrochloric acid to yield the carboximidamide group.
-
Side Chain Assembly: The 3-chlorophenylmethylethylamino moiety is synthesized via reductive amination of 3-chlorobenzaldehyde with ethylenediamine, followed by alkylation.
-
Coupling and Salt Formation: The two fragments are coupled using peptide-binding reagents, with final dihydrochloride salt formation enhancing solubility.
Biological Activity and Mechanism
Nitric Oxide Synthase Inhibition
ARL 17477 dihydrochloride selectively inhibits nNOS, which catalyzes nitric oxide (NO) production in neurons. Excessive NO during ischemia exacerbates oxidative stress and neuronal apoptosis .
Table 2: Enzymatic Inhibition Profile
Enzyme | IC50 (μM) | Role in Ischemia |
---|---|---|
nNOS | 1.0 | Mediates neurotoxicity via NO/peroxynitrite |
eNOS | 17.0 | Maintains cerebral blood flow |
The compound’s selectivity arises from structural differences in the nNOS active site, particularly interactions with heme and tetrahydrobiopterin cofactors .
Pharmacokinetics
-
Blood-Brain Barrier Penetration: ARL 17477 dihydrochloride achieves brain concentrations sufficient to inhibit cortical NOS activity by >85% within 10 minutes post-administration .
-
Half-Life: Preclinical studies report a plasma half-life of ~2.5 hours in rodents, supporting twice-daily dosing regimens .
Neuroprotective Effects in Cerebral Ischemia
Global Ischemia Models
In gerbils subjected to bilateral carotid artery occlusion:
-
Immediate Post-Treatment: 50 mg/kg (i.p.) reduced hippocampal CA1 neuronal loss by 62% (p < 0.01) .
-
Delayed Administration: No significant protection when given 30 minutes post-occlusion, highlighting a narrow therapeutic window .
Endothelin-1-Induced Occlusion
-
Infarct Volume Reduction: 1 mg/kg (i.v.) administered 0–2 hours post-occlusion decreased infarct size by 34–41% (p < 0.05) .
-
Mechanism: Improved perfusion via collateral circulation and reduced peroxynitrite-mediated DNA damage .
Intraluminal Suture Model
-
Limited Efficacy: Doses up to 3 mg/kg (i.v.) failed to reduce infarct volume at 1–7 days, possibly due to microvascular thrombosis unmitigated by nNOS inhibition alone .
Table 3: Neuroprotection Across Ischemia Models
Model | Dose | Efficacy (% Reduction) |
---|---|---|
Global (Gerbil) | 50 mg/kg | 62% |
Focal (Endothelin-1) | 1 mg/kg | 34–41% |
Focal (Suture) | 3 mg/kg | No effect |
Synergistic Therapy and Combination Approaches
Glutamate Receptor Antagonists
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume